Ethyl 2-(3-methylpiperidin-4-yl)acetate
Description
Significance of Piperidine-Containing Esters in Medicinal Chemistry and Organic Synthesis Research
Piperidine (B6355638) derivatives are integral to the development of a wide range of therapeutics, targeting conditions from neurological disorders to infectious diseases. nbinno.comencyclopedia.pubresearchgate.net The inclusion of an ester functional group, such as in ethyl 2-(3-methylpiperidin-4-yl)acetate, provides a versatile handle for further chemical modification. Esters can act as prodrugs to enhance bioavailability, or they can be hydrolyzed in vivo to reveal a carboxylic acid, which may be crucial for binding to a biological target.
In the realm of organic synthesis, the construction of substituted piperidines, especially those with multiple stereocenters like the 3,4-disubstituted pattern, presents a significant challenge that drives the innovation of new synthetic methods. acs.orgnih.gov Researchers are continually exploring efficient and stereoselective routes to access these complex structures. acs.orgdigitellinc.comresearchgate.net The development of such methodologies is critical for building libraries of diverse compounds for high-throughput screening and for the scalable synthesis of promising drug candidates. nbinno.com
General Research Context and Scope for this compound Investigations
The research surrounding this compound is primarily situated within the broader context of developing novel neurologically active agents and other therapeutics. The 3-methylpiperidine (B147322) fragment is a known component in various biologically active compounds. sincerechemicals.com The specific 3,4-disubstitution pattern is a key feature in several established drugs, including the antidepressant Paroxetine and the antihistamine Levocabastine, highlighting the therapeutic potential of this structural motif. digitellinc.com
Investigations into this compound and its analogs are likely to focus on several key areas:
Stereoselective Synthesis: Developing synthetic pathways that allow for the precise control of the stereochemistry at the 3 and 4 positions of the piperidine ring is a major focus. This is crucial as different stereoisomers of a compound can have vastly different biological activities and safety profiles.
Structure-Activity Relationship (SAR) Studies: By synthesizing a variety of derivatives and analogs of this compound, researchers can systematically explore how changes in the molecular structure affect its biological activity. This is a fundamental aspect of drug discovery and optimization. nbinno.com
Exploration of Therapeutic Targets: Given the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs, a significant area of research is the evaluation of these compounds against various CNS targets, such as neurotransmitter transporters and receptors. researchgate.net The analgesic potential of piperidine derivatives is also an area of active investigation. tandfonline.comjournalagent.com
While specific research findings on this compound are not extensively documented in publicly accessible literature, its structural components suggest a fertile ground for future research and development in the pharmaceutical sciences.
Chemical and Physical Properties
The following table summarizes some of the key chemical and physical properties of this compound and its related hydrochloride salt. It is important to note that detailed experimental data for the free base form is limited, and some properties are inferred from its hydrochloride salt or from closely related analogs like ethyl 2-(piperidin-4-yl)acetate. cymitquimica.comsigmaaldrich.com
| Property | Value |
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.26 g/mol |
| CAS Number | 1630907-26-4 (hydrochloride salt) |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in organic solvents |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-methylpiperidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)6-9-4-5-11-7-8(9)2/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEZACXRXDUMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242497 | |
| Record name | 4-Piperidineacetic acid, 3-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173186-92-0 | |
| Record name | 4-Piperidineacetic acid, 3-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173186-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidineacetic acid, 3-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Studies of Ethyl 2 3 Methylpiperidin 4 Yl Acetate
Functional Group Reactivity of the Ethyl Ester Moiety
The ethyl ester group in Ethyl 2-(3-methylpiperidin-4-yl)acetate is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions such as hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Reactions
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. While specific studies on this compound are not detailed in the provided research, this reaction typically proceeds under acidic or basic conditions.
Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, is another viable modification pathway. This reaction is often catalyzed by acids or bases. For instance, the transesterification of ethyl acetate (B1210297) with glycerol (B35011) can be effectively catalyzed by homogeneous acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), as well as solid acid resins. scielo.brbiofueljournal.com In a typical acid-catalyzed mechanism, the carbonyl group of the ester is protonated, increasing its electrophilicity. A subsequent nucleophilic attack by an alcohol leads to a tetrahedral intermediate, which then eliminates ethanol (B145695) to yield the new ester. scielo.br This process can be used to introduce a variety of different alkoxy groups in place of the original ethoxy group, thereby modifying the compound's physicochemical properties.
Table 1: Representative Transesterification Catalysts and Conditions Note: This data is based on the transesterification of ethyl acetate with glycerol, serving as an example of the reaction type.
| Catalyst Type | Catalyst Example | Key Conditions | Reference |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Glycerol:EtOAc ratio 1:10, 25 or 90 °C | scielo.br |
| Homogeneous Acid | p-Toluenesulfonic Acid (TsOH) | Glycerol:EtOAc ratio 1:10, 25 or 90 °C | scielo.br |
| Heterogeneous Acid | Amberlyst™ 15 (dry) | Glycerol:EtOAc ratio 1:30, reflux at 90 °C | scielo.br |
Reduction of the Ester to Corresponding Alcohol Derivatives
The ethyl ester can be reduced to the primary alcohol, 2-(3-methylpiperidin-4-yl)ethanol. This transformation is commonly achieved using powerful reducing agents. In a study on analogous compounds, methyl phenyl(piperidin-2-yl)acetate derivatives were successfully reduced to their corresponding alcohol derivatives using lithium aluminum hydride (LiAlH₄). researchgate.net This reagent is highly effective for the reduction of esters to primary alcohols. Another common reducing agent for this purpose is sodium borohydride (B1222165), which can be used under specific conditions, often in a suitable solvent like tetrahydrofuran (B95107) (THF). mdpi.com The resulting primary alcohol provides a new synthetic handle for further derivatization, such as etherification or oxidation.
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The secondary amine within the piperidine ring is a nucleophilic center that readily participates in various reactions, enabling the synthesis of a wide array of N-substituted derivatives.
N-Alkylation and N-Acylation Reactions for Derivative Synthesis
N-alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This can be accomplished by reacting the parent compound with an alkyl halide. researcher.lifediva-portal.org For example, the synthesis of novel aromatic derivatives has been achieved through N-alkylation reactions, highlighting the versatility of this approach. researcher.life
N-acylation is another common and important transformation, leading to the formation of amides. researchgate.net This reaction is frequently used to synthesize N-acylated 2-aminobenzothiazoles, which have shown potential as anti-inflammatory agents. mdpi.com The reaction typically involves treating the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. For instance, N-acylation can be carried out by reacting a carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which then reacts with the amine in the presence of a base like triethylamine (B128534) (Et₃N). mdpi.com Studies on similar piperidine structures have demonstrated that piperidine ring alkylation and acylation are key steps in developing new analogs. researchgate.net
Table 2: Examples of N-Substitution Reactions
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | N-Alkyl Piperidine | researcher.life |
| N-Acylation | Carboxylic Acid, SOCl₂, Et₃N | N-Acyl Piperidine (Amide) | mdpi.com |
Formation of N-Oxides and Other Nitrogen-Containing Derivatives
The piperidine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). google.com The formation of N-oxides can serve as a strategy to create prodrugs of piperidine derivatives. google.com The reaction conditions generally involve dissolving the piperidine compound in a suitable solvent like acetone (B3395972) or acetonitrile (B52724)/water and treating it with the oxidizing agent. google.com
Modifications on the Piperidine Ring System
Beyond reactions at the ester and nitrogen atom, the piperidine ring itself can be structurally modified to explore new chemical space and structure-activity relationships. A systematic approach to modifying the piperidine ring involves the introduction of one- or two-carbon bridges to create bicyclic systems. nih.gov This strategy has been used to conformationally constrain the piperidine ring in analogues of pharmacologically active compounds. Examples of such modifications include the synthesis of 2-azanorbornanes, nortropanes, and isoquinuclidines from piperidine precursors. nih.gov These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity. nih.gov
Derivatization for Analytical and Spectroscopic Characterization Purposes
Derivatization is a common strategy to enhance the analytical properties of a compound for techniques such as gas chromatography (GC) and mass spectrometry (MS). For a compound like this compound, which contains a secondary amine and an ester functional group, derivatization can improve volatility, thermal stability, and chromatographic behavior.
Esterification and Silylation for GC Analysis:
The secondary amine in the piperidine ring is a primary site for derivatization. Common derivatization reactions for amines include acylation and silylation.
Acylation: The amine can be reacted with an acylating agent, such as a perfluoroacyl anhydride (B1165640) (e.g., trifluoroacetic anhydride), to form a more volatile and electron-capturing derivative, which is beneficial for GC with electron capture detection (GC-ECD).
Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. This derivatization increases volatility and is widely used for GC-MS analysis.
The ester group in this compound is generally stable under typical GC conditions. However, if the analysis of the corresponding carboxylic acid is desired, the ester can be hydrolyzed and then derivatized. The resulting carboxylic acid can be converted to a more volatile ester (e.g., a methyl or silyl (B83357) ester) for GC analysis. gcms.czcolostate.edu
| Functional Group | Derivatization Reagent | Derivative | Analytical Advantage |
| Secondary Amine | Trifluoroacetic anhydride (TFAA) | N-Trifluoroacetyl derivative | Increased volatility, suitable for GC-ECD |
| Secondary Amine | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Trimethylsilyl (TMS) derivative | Increased volatility for GC-MS |
| Carboxylic Acid (after hydrolysis) | Diazomethane or BF3/Methanol | Methyl ester | Increased volatility for GC |
| Carboxylic Acid (after hydrolysis) | BSTFA | Trimethylsilyl ester | Increased volatility for GC-MS |
These derivatization methods are general procedures and would need to be optimized for the specific analysis of this compound.
Spectroscopic and Structural Elucidation of Ethyl 2 3 Methylpiperidin 4 Yl Acetate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the atomic framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to piece together the complete structure of Ethyl 2-(3-methylpiperidin-4-yl)acetate.
One-dimensional ¹H and ¹³C NMR spectra are the first step in structural elucidation, confirming the presence of key functional groups and providing a count of chemically distinct protons and carbons.
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl ester group: a triplet around 1.2 ppm corresponding to the methyl protons (-OCH₂CH₃) and a quartet around 4.1 ppm for the methylene (B1212753) protons (-OCH₂CH₃). bris.ac.ukyoutube.com The protons on the piperidine (B6355638) ring and its substituents would appear as a series of complex multiplets in the upfield region (approximately 1.0-3.5 ppm). The methyl group on the piperidine ring would likely appear as a doublet around 0.9-1.1 ppm.
The ¹³C NMR spectrum, typically proton-decoupled, would display distinct signals for each unique carbon atom. docbrown.info The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, appearing around 170-175 ppm. The carbon of the -OCH₂- group would be found around 60 ppm, while the carbons of the piperidine ring would resonate in the 20-60 ppm range. compoundchem.comlibretexts.org The methyl carbons from the ethyl group and the 3-methyl substituent would be located at the most upfield region of the spectrum. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₂CH₃ | ~ 1.2 | Triplet |
| Piperidine-CHCH₃ | ~ 0.9 - 1.1 | Doublet |
| Piperidine Ring Protons | ~ 1.0 - 3.5 | Multiplets |
| -OCH₂ CH₃ | ~ 4.1 | Quartet |
| -CH₂ -COO- | ~ 2.2 - 2.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -O-CH₂-C H₃ | ~ 14 |
| Piperidine-CHC H₃ | ~ 15-20 |
| Piperidine Ring Carbons | 20 - 60 |
| -O-C H₂-CH₃ | ~ 60 |
| -C H₂-COO- | ~ 35-45 |
| C =O | ~ 172 |
While 1D NMR suggests the presence of functional groups, 2D NMR experiments are crucial for establishing the precise connectivity between atoms. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. libretexts.org For this compound, COSY would show a correlation between the ethyl group's -CH₂- and -CH₃ protons. It would also map out the sequence of protons around the piperidine ring, for instance, showing a correlation between the proton at C4 and the protons at C3 and C5, as well as the coupling between the C3 proton and the 3-methyl protons. studylib.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, allowing for unambiguous assignment of the piperidine ring's ¹H and ¹³C signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is vital for connecting different fragments of the molecule. For example, an HMBC spectrum would show correlations from the protons of the acetate (B1210297) methylene group (-CH₂-COO-) to the carbonyl carbon (C=O) and to carbons C3, C4, and C5 of the piperidine ring, confirming the attachment point of the side chain. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. researchgate.net NOESY is particularly powerful for determining stereochemistry. For this compound, it could be used to establish the relative orientation (cis or trans) of the methyl group at C3 and the acetate side chain at C4 by observing spatial correlations between their respective protons. kvdcnrt.com
The piperidine ring, like cyclohexane, is not planar and typically adopts a low-energy chair conformation to minimize steric and torsional strain. libretexts.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
For this compound, the piperidine ring is expected to exist predominantly in a chair conformation. The substituents—the methyl group at position 3 and the ethyl acetate group at position 4—will have a strong preference for the more stable equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. johnabbott.qc.ca The most stable conformation would therefore have both the 3-methyl group and the 4-ethyl acetate group in equatorial positions. The relative stereochemistry (cis or trans) will dictate whether this is achievable in a single chair conformation or if an equilibrium between two chair forms exists. NMR coupling constants (³J values) between adjacent protons on the piperidine ring can provide evidence for the dominant chair conformation and the axial/equatorial orientation of the protons and their attached substituents. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₁₉NO₂), the exact mass can be calculated. This precise mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.
ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.gov In positive ion mode, the molecule would likely be observed as the protonated species [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments involve selecting this precursor ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. rsc.orgrsc.org
The fragmentation of protonated this compound would likely proceed through several key pathways:
Loss of the ethyl group or ethoxy radical: Cleavage of the ester can lead to the loss of an ethyl group (-CH₂CH₃) or an ethoxy radical (•OCH₂CH₃).
Cleavage of the entire side chain: A common fragmentation pathway would be the cleavage of the C-C bond between the piperidine ring and the acetate side chain.
Ring opening/fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of smaller charged fragments.
Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure, complementing the data obtained from NMR spectroscopy. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of a detailed scientific article as requested.
Following a comprehensive search of scientific literature and chemical databases, no specific experimental data regarding the spectroscopic and structural elucidation of "this compound" could be located. Consequently, the creation of an article with detailed research findings, data tables, and in-depth analysis for the specified sections is not possible.
The required sections for the article were:
Application of Hyphenated Techniques (e.g., LC-NMR-MS) for Comprehensive Analysis
Without access to published research on "this compound," any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.
It is important to note that while general spectroscopic features of the constituent functional groups (piperidine and ethyl acetate) are well-documented, this information is not sufficient to construct a specific and accurate analysis of the target compound as a whole. The unique chemical environment of "this compound" would produce distinct spectroscopic data that can only be determined through experimental analysis.
Therefore, until research on this specific compound is published and made publicly available, a scientifically rigorous article focusing solely on its spectroscopic and structural properties cannot be produced.
Computational Chemistry and Molecular Modeling of Ethyl 2 3 Methylpiperidin 4 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For ethyl 2-(3-methylpiperidin-4-yl)acetate, these calculations can elucidate its most stable three-dimensional structure, the distribution of electrons, and its energetic landscape.
Geometry Optimization and Conformational Landscape Analysis
Computational studies on substituted piperidines, often employing Density Functional Theory (DFT), indicate that the lowest energy conformation is generally the one where bulky substituents occupy equatorial positions on the chair-form ring. researchgate.netnih.gov This arrangement minimizes unfavorable 1,3-diaxial interactions. Therefore, it is predicted that the most stable conformer of this compound will have both the 3-methyl and the 4-ethyl acetate (B1210297) groups in equatorial positions. The relative orientation (cis or trans) of these substituents will also significantly influence the conformational energy. DFT calculations on similar 3-methyl-4-substituted piperidines could provide precise energy differences between various conformations. researchgate.netresearchgate.net
Table 1: Predicted Conformational Preferences of this compound Based on Analogous Systems
| Substituent Position | Predicted Stability | Rationale |
| 3-methyl | Equatorial | Minimizes 1,3-diaxial strain |
| 4-ethyl acetate | Equatorial | Minimizes steric hindrance with the ring |
| Ring Conformation | Chair | Lowest energy conformation for piperidine (B6355638) |
Note: This table is predictive and based on computational studies of similar substituted piperidines.
Analysis of Electronic Properties and Molecular Orbitals
The electronic properties of this compound, such as the distribution of charge and the nature of its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential intermolecular interactions. DFT calculations on related piperidine derivatives have been used to map these properties. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For a molecule like this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring due to the presence of its lone pair of electrons. The LUMO is expected to be centered on the carbonyl group of the ethyl acetate moiety, which is an electron-deficient center. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Molecular Dynamics Simulations for Dynamic Conformational Sampling
While quantum chemical calculations provide a static picture of the most stable conformations, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations on piperidine-based compounds have been used to explore their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govrsc.org
For this compound, an MD simulation would likely reveal rapid chair-to-chair interconversions of the piperidine ring, although the conformer with equatorial substituents would be the most populated state. These simulations can also provide information on the flexibility of the ethyl acetate side chain and its preferred orientations relative to the piperidine ring. Such dynamic information is critical for understanding how the molecule might adapt its shape to fit into a binding site.
Ligand-Target Interaction Prediction through Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. Docking studies on a wide array of piperidine derivatives have demonstrated their ability to bind to various receptors, often involving hydrogen bonds with the piperidine nitrogen and hydrophobic interactions with the ring and its substituents. mdpi.comnih.govnih.govd-nb.info
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules. Numerous QSAR studies have been conducted on piperidine derivatives, highlighting the importance of various molecular descriptors in determining their biological effects. nih.govtandfonline.comresearchgate.netmdpi.com
For a QSAR study involving this compound and its analogs, relevant descriptors would likely include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
3D descriptors: These relate to the three-dimensional shape of the molecule.
Physicochemical descriptors: Properties like lipophilicity (logP) and molar refractivity are often crucial.
QSAR models developed for similar classes of compounds often show that a balance of steric, electronic, and hydrophobic properties is necessary for optimal activity. tandfonline.com
Table 2: Common Descriptors Used in QSAR Models of Piperidine Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Governs polar interactions |
| Steric | Molar Volume | Influences fit within a binding site |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |
| Topological | Wiener Index | Relates to molecular branching and size |
Note: The relevance of these descriptors for this compound would need to be validated in a specific QSAR study.
In Silico Prediction of Molecular Behavior and Reactivity
In silico methods can be used to predict a variety of molecular properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles and chemical reactivity. For piperidine-based compounds, these predictions are valuable for early-stage drug discovery to identify potential liabilities. researchgate.net
Predictions for this compound would likely indicate that it is a moderately lipophilic compound, capable of crossing biological membranes. The ester group would be susceptible to hydrolysis by esterase enzymes, representing a potential metabolic pathway. The piperidine nitrogen is a site for potential N-dealkylation or oxidation by cytochrome P450 enzymes. Reactivity predictions based on its electronic structure would confirm the nucleophilicity of the piperidine nitrogen and the electrophilicity of the carbonyl carbon in the ester group. nih.govscielo.brresearchgate.net
Structure Activity Relationship Sar Studies of Ethyl 2 3 Methylpiperidin 4 Yl Acetate Analogues
Impact of Ester Moiety Modifications on Observed Research Activity
The ester functional group is a primary site for molecular modification to influence potency, selectivity, and pharmacokinetic properties.
Variation of the Ester Alkyl Group (e.g., Ethyl vs. Methyl)
The size of the alkyl group in the ester moiety of piperidine-based compounds can influence enzymatic hydrolysis rates, solubility, and receptor pocket fit. While direct research comparing the ethyl and methyl esters of 2-(3-methylpiperidin-4-yl)acetate is not extensively detailed in the available literature, general principles of medicinal chemistry suggest that such a modification is a key optimization step. For instance, studies on fatty acid esters have shown that the synthesis of both ethyl and methyl esters can be catalyzed by the same enzymes. nih.gov The choice between an ethyl and a methyl group can affect the compound's metabolic stability; ethyl esters may be hydrolyzed at different rates than methyl esters by plasma and tissue esterases. This variation can alter the duration of action and bioavailability of the parent compound.
Replacement or Functionalization of the Acetate (B1210297) Side Chain
Bioisosteric replacement of the ester or functionalization of the acetate side chain represents a significant strategy for modulating a compound's biological profile. Bioisosterism, the substitution of a molecular fragment with another that retains similar physical and chemical properties, is a common tactic to improve potency, selectivity, or metabolic stability. ufrj.br
For piperidine-containing scaffolds, the ester functionality can be replaced with more stable groups like amides or small, non-hydrolyzable heterocyclic rings to prevent metabolic cleavage. Furthermore, the entire piperidine (B6355638) ring itself has been subjected to bioisosteric replacement with structures like 2-azaspiro[3.3]heptane or azetidine (B1206935) rings to enhance solubility and metabolic stability while aiming to maintain key interactions with biological targets. enamine.netresearchgate.net In some kinase inhibitors, replacing a basic 4-aminopiperidine (B84694) linker with non-basic bioisosteres has been shown to mitigate off-target effects, such as hERG channel activity. baranlab.org These examples underscore the principle that the acetate side chain of Ethyl 2-(3-methylpiperidin-4-yl)acetate could be replaced with various functional groups to fine-tune its pharmacological properties.
Role of the Methyl Group at the Piperidine 3-Position
The methyl group at the 3-position introduces a chiral center and specific steric bulk that significantly influences the molecule's interaction with its biological target.
Stereochemical Influence on Research Activity (e.g., R/S, cis/trans isomers)
The relative orientation of the substituents at the 3 and 4 positions of the piperidine ring is critical for biological activity. The cis and trans diastereomers can adopt different low-energy conformations, leading to distinct binding affinities and efficacies at a receptor.
A compelling example of this stereochemical influence is seen in a study of hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide, a rigid piperidine analogue. The research demonstrated a clear separation of activity between its stereoisomers. nih.gov The cis-(3aR) enantiomer was identified as a potent and selective 5-HT1A receptor agonist, while its corresponding cis-(3aS) enantiomer showed only partial agonist activity. nih.gov In contrast, one of the trans enantiomers displayed partial agonist activity, and the other was completely inactive. nih.gov This highlights that a specific stereochemical arrangement is essential for optimal receptor interaction.
| Compound | Stereochemistry | Observed Research Activity |
|---|---|---|
| (-)-3a | cis-(3aR) | Potent, selective 5-HT1A agonist |
| (+)-3a | cis-(3aS) | Partial 5-HT1A agonist |
| (-)-3b | trans-(3aR) | Partial 5-HT1A agonist |
| (+)-3b | trans-(3aS) | Inactive |
Although this data is from a related polycyclic structure, it strongly suggests that the cis and trans isomers of this compound, as well as their individual enantiomers, would exhibit significantly different biological profiles.
Positional Isomerism of the Methyl Group within the Piperidine Ring
The position of the methyl group on the piperidine ring is a critical determinant of biological activity. Moving the methyl group from the 3-position to other locations, such as the 2- or 4-position, alters the molecule's three-dimensional shape and steric profile, which in turn affects its binding to a target.
A study on the insecticidal activity of various methylpiperidine derivatives against the mosquito Aedes aegypti provides a clear demonstration of this principle. The research systematically compared the toxicity of piperidine with a methyl group at the second, third, and fourth positions. The results showed a distinct order of toxicity based on the methyl group's location. researchgate.net
| Compound | LD50 (µg/mosquito) |
|---|---|
| 2-Methyl-piperidine | 1.5 |
| 3-Methyl-piperidine | 4.7 |
| 4-Methyl-piperidine | >100 |
As shown in the table, 2-methyl-piperidine was the most toxic, followed by the 3-methyl analogue, while 4-methyl-piperidine was largely inactive. researchgate.net This phenomenon, sometimes referred to as the "magic methyl" effect, illustrates how the addition of a methyl group at a specific position can drastically alter biological activity by influencing ligand conformation or creating favorable interactions within a binding pocket. mdpi.com
Substituent Effects on the Piperidine Nitrogen (N-substitution)
Modification of the piperidine nitrogen is a cornerstone of SAR studies for this class of compounds. The basicity of the nitrogen and the nature of its substituent can profoundly impact receptor affinity, selectivity, and pharmacokinetic properties.
Research on N-substituted ethyl 4-phenylpiperidine-4-carboxylates, which are structurally related to the core of interest, has demonstrated the importance of the N-substituent for analgesic activity. nih.gov Similarly, studies on N-piperidinyl indole (B1671886) derivatives have shown that substitutions on the piperidine nitrogen are crucial for modulating activity and selectivity at the nociceptin (B549756) opioid receptor. nih.gov For example, SAR exploration revealed that the size and nature of the N-substituent could switch a compound from a partial to a full agonist. nih.gov
Generally, the introduction of different N-substituents leads to the following trends:
N-H (unsubstituted): Often serves as a baseline for activity and provides a key hydrogen bond donor/acceptor site.
N-Methyl: A small, lipophilic group that can increase basicity and alter binding interactions. In some systems, N-methylation can be crucial for activity.
N-Alkyl (larger groups): Larger alkyl chains can probe deeper into hydrophobic pockets of a receptor, potentially increasing affinity, but can also introduce steric hindrance if the pocket is small.
N-Benzyl: The introduction of an aromatic ring via a benzyl (B1604629) group can lead to potent pi-stacking or hydrophobic interactions with the target receptor, often significantly enhancing affinity.
These modifications allow for a systematic exploration of the steric and electronic requirements of the target binding site, enabling the optimization of lead compounds.
Modifications at the Piperidine 4-Position and Associated Linker Scaffolds
The substituent at the 4-position of the piperidine ring is a critical determinant of the biological activity and receptor selectivity of its analogues. Research has demonstrated that systematic modifications to the side chain, including its length, flexibility, and the nature of the terminal group, can significantly alter binding affinities at various receptors. nih.gov
For instance, in studies of bifunctional opioid ligands, altering the linker and aromatic moiety attached to a piperazine (B1678402) core (a close structural relative of piperidine) led to significant improvements in binding at both mu-opioid receptors (MOR) and delta-opioid receptors (DOR). The introduction of an aromatic moiety, such as a 1-naphthyl group, separated by a three-methylene-unit linker from the core ring structure, resulted in an improved and balanced MOR/DOR binding profile. nih.gov Further extension of the linker distance between the aromatic side chain and the piperazine core was found to boost MOR binding without drastically affecting DOR affinity. nih.gov
Conversely, research on N-(1-Arylalkyl-piperidin-4-yl) carboxamides targeting dopamine (B1211576) and serotonin (B10506) receptors revealed that increasing the linker length between the terminal phenyl ring and the basic nitrogen led to a decreased affinity for these receptors. nih.gov This highlights that the optimal linker length and composition are highly dependent on the specific biological target. In one series of 1-naphthamides, the most potent ligand for the D(4.2) dopamine receptor possessed a phenylpropyl moiety, indicating a three-carbon linker was optimal in that context. nih.gov
These findings underscore the principle that the 4-position substituent and its associated linker are not mere spacers but active contributors to the pharmacophore, influencing the molecule's ability to adopt a favorable conformation for receptor binding.
Table 1: Impact of 4-Position Modifications on Receptor Binding Affinity
| Base Scaffold | 4-Position Linker & Substituent | Target Receptors | Observed Effect on Binding Affinity | Reference |
|---|---|---|---|---|
| Tetrahydroquinoline-Piperazine | 3-Methylene + 1-Naphthyl | MOR / DOR | Improved balanced binding profile | nih.gov |
| Tetrahydroquinoline-Piperazine | 4-Methylene + Phenyl | MOR / DOR | Boost in MOR binding, DOR affinity maintained | nih.gov |
| 1-Naphthamide-Piperidine | Phenylpropyl | D(4.2) / 5-HT(2A) | Potent D(4.2) affinity, reduced 5-HT(2A) affinity | nih.gov |
Conformational Preferences of the Piperidine Ring and Their Relation to Research Activity
The three-dimensional structure of the piperidine ring and the spatial orientation of its substituents are fundamental to its biological function. An accurate understanding of the conformational behavior of such molecules is often a prerequisite for comprehending their interactions within a targeted receptor. mdpi.com The conformational flexibility of drug-like molecules is significant, with the conformational landscape being strongly dependent on the environment. mdpi.com
For example, the hydrogenation of substituted pyridines often leads preferentially to cis-piperidines. nih.govwhiterose.ac.uk These cis-diastereoisomers can then be transformed into their trans-counterparts through methods like conformational control and diastereoselective lithiation, providing access to a wider range of chemical space. rsc.orgnih.gov The ability to generate and isolate specific diastereomers is crucial, as each isomer presents a unique 3D arrangement of functional groups, which can lead to different binding affinities and biological activities. For instance, a flexible linear conformation was hypothesized to be a key structural element for the activity of certain allatostatin mimics, while other analogues with a more constrained turn-like conformation showed different activity profiles. nih.gov This underscores the direct link between the conformational preference of the heterocyclic ring and its utility in research and drug discovery.
Table 2: Synthesis and Conformational Control of Substituted Piperidines
| Precursor | Synthetic Method | Predominant Diastereomer | Research Implication | Reference |
|---|---|---|---|---|
| Substituted Pyridine (B92270) | Catalytic Hydrogenation (e.g., Pd/C) | cis-Piperidine | Access to specific cis-isomers for 3D fragment libraries | nih.govwhiterose.ac.uk |
| cis-Piperidine | Conformational Control / Epimerization | trans-Piperidine | Transformation to the alternative diastereomer | rsc.org |
Stereoselectivity in Molecular Interactions and its Research Implications
Stereoselectivity is a cornerstone of molecular recognition in biological systems. The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, often governs its interaction with chiral biological targets like receptors and enzymes. For analogues of this compound, which contains two chiral centers (at the 3- and 4-positions of the piperidine ring), four possible stereoisomers can exist: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R).
Each of these stereoisomers can exhibit distinct pharmacological and pharmacokinetic profiles. The research implication is profound: the biological activity desired may reside in only one specific isomer, while the others could be inactive or even contribute to off-target effects. Therefore, a significant area of research focuses on the stereoselective synthesis of piperidine derivatives to isolate and study each stereoisomer individually. nih.gov
Methodologies have been developed for the systematic synthesis of various regio- and diastereoisomers of substituted piperidines. nih.gov For example, specific catalytic hydrogenation conditions have been shown to produce cis-2,4-disubstituted piperidines with high diastereomeric ratios (>95:5 dr). nih.govwhiterose.ac.uk Furthermore, diastereoselective lithiation and trapping techniques have been utilized to specifically access trans-piperidines. rsc.org The development of such stereoselective synthetic routes is not merely an academic exercise; it is a critical enabling tool for medicinal chemistry. It allows researchers to dissect the structure-activity relationship at the highest resolution, attributing biological effects to a single, defined molecular geometry. This knowledge is essential for the design of more potent and selective therapeutic agents.
Analytical Research Methods for Characterization and Purity Assessment
Chromatography-Based Purity Analysis
Chromatography is a cornerstone for assessing the purity of Ethyl 2-(3-methylpiperidin-4-yl)acetate. It separates the compound from any potential impurities, byproducts, or stereoisomers, allowing for their identification and quantification.
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, direct analysis of piperidine (B6355638) derivatives like this compound can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and low sensitivity. oup.com To overcome this, a derivatization step is often necessary to convert the analyte into a less polar and more volatile derivative. oup.com
Commonly, the secondary amine of the piperidine ring is targeted for derivatization. Reagents such as pentafluorobenzoyl chloride can be used to form a stable, less polar derivative that exhibits good chromatographic properties. oup.com The analysis is typically performed using a capillary column, such as a DB-Wax or a non-polar ZB 5-MS column, with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.net The latter (GC-MS) provides the added benefit of structural information, aiding in the identification of unknown impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Table 1: Illustrative GC Parameters for Analysis of a Derivatized Piperidine Compound
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Pentafluorobenzoyl chloride oup.com |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.50 µm film) researchgate.net |
| Carrier Gas | Helium at 1.0-1.5 mL/min researchgate.net |
| Injection Mode | Splitless |
| Temperature Program | Initial 70°C, ramp at 6°C/min to 260°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of pharmaceutical compounds due to its versatility and high precision. mdpi.com For this compound, reversed-phase HPLC is a common method. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of water (often with a buffer like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govunodc.org Detection is usually carried out using an ultraviolet (UV) detector; however, since the piperidine ring lacks a strong chromophore, derivatization might be employed to enhance UV detection, or alternative detectors like mass spectrometry (LC-MS) can be used for more sensitive and specific detection. nih.govnih.gov
Due to the presence of two chiral centers (at the 3 and 4 positions of the piperidine ring), this compound can exist as four possible stereoisomers. Chiral HPLC is essential to separate and quantify these enantiomers and diastereomers. nih.gov This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are frequently used for the separation of chiral pharmaceuticals. nih.govnih.gov The mobile phase in chiral separations often consists of a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol). researchgate.net The enantiomeric purity is determined by calculating the percentage of each enantiomer's peak area relative to the total area of all enantiomeric peaks.
Table 2: Example HPLC Conditions for Purity and Enantiomeric Separation
| Parameter | Achiral (Purity) Analysis | Chiral (Enantiomeric Purity) Analysis |
|---|---|---|
| Column | C18 (e.g., Kinetex 2.6µm, 100x2.1 mm) researchgate.net | Chiralpak AD-H or Chiralpak IG-3 nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water with 0.2% TFA researchgate.net | n-Hexane/Isopropanol researchgate.net |
| Flow Rate | 0.5 mL/min researchgate.net | 0.5 - 1.0 mL/min |
| Detector | UV (e.g., 228 nm after derivatization) or MS nih.gov | UV (e.g., 254 nm) researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30-40°C) | Ambient or controlled (e.g., 25°C) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₀H₁₉NO₂. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and helps confirm its identity and purity.
**Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₉NO₂) **
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 64.83% |
| Hydrogen | H | 1.008 | 19 | 19.152 | 10.35% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.56% |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.28% |
| Total | | | | 185.267 | 100.00% |
Titrimetric Methods for Purity and Functional Group Quantification
Titrimetric methods, or titrations, are classic chemical analysis techniques used for determining the concentration of a substance. For this compound, two main functional groups can be quantified via titration: the basic nitrogen atom in the piperidine ring and the ester group.
Acid-Base Titration: The secondary amine in the piperidine ring is basic and can be quantified by an acid-base titration. basicmedicalkey.com Since the compound is an organic base, this is often performed as a non-aqueous titration to enhance the sharpness of the end-point. The sample is dissolved in a suitable non-aqueous solvent (e.g., acetic acid), and titrated with a standardized solution of a strong acid, such as perchloric acid. basicmedicalkey.com The endpoint can be detected using a colorimetric indicator or, more accurately, by potentiometric titration, which involves monitoring the change in potential as the titrant is added. basicmedicalkey.com The purity is calculated based on the amount of titrant consumed.
Saponification and Back-Titration: The ethyl ester functional group can be quantified through saponification. This involves reacting the ester with a known excess of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, which hydrolyzes the ester into an alcohol and a carboxylate salt. The unreacted excess base is then back-titrated with a standardized acid solution. basicmedicalkey.com The difference between the initial amount of base and the amount remaining gives the amount of base that reacted with the ester, allowing for the calculation of the ester content.
Table 5: Titrimetric Methods for Functional Group Quantification
| Method | Target Functional Group | Principle | Titrant | Endpoint Detection |
|---|---|---|---|---|
| Non-Aqueous Acid-Base Titration | Piperidine Nitrogen (Secondary Amine) | Neutralization of the organic base. basicmedicalkey.com | Perchloric Acid (in Acetic Acid) | Potentiometric or Colorimetric Indicator |
| Saponification/Back-Titration | Ethyl Ester | Hydrolysis with excess base, followed by titration of the excess. basicmedicalkey.com | 1. Sodium Hydroxide (excess) 2. Hydrochloric Acid (for back-titration) | Colorimetric Indicator (e.g., Phenolphthalein) |
Future Research Directions and Unexplored Areas for Ethyl 2 3 Methylpiperidin 4 Yl Acetate
Development of Novel and Sustainable Synthetic Pathways with Enhanced Efficiency and Selectivity
Current synthetic approaches to similar piperidine (B6355638) structures often rely on conventional methods that may involve harsh reaction conditions, stoichiometric reagents, and limited control over stereochemistry. Future research should prioritize the development of more efficient, selective, and environmentally benign synthetic routes.
Key areas for investigation include:
Catalytic Hydrogenation of Pyridine (B92270) Precursors: Development of catalytic systems for the asymmetric hydrogenation of substituted pyridine precursors could provide a direct and highly efficient route to specific stereoisomers of the target compound. This would involve screening various chiral catalysts and optimizing reaction conditions to achieve high enantiomeric and diastereomeric excess.
Flow Chemistry Processes: Implementing continuous flow reactors could enhance reaction efficiency, safety, and scalability. evitachem.com Flow chemistry allows for precise control over parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity while minimizing waste.
Use of Greener Solvents: Replacing traditional, often hazardous, organic solvents with more sustainable alternatives like ethyl acetate (B1210297) or bio-based solvents is a critical goal. researchgate.net Research into the solubility and reactivity of intermediates in green solvents would be essential for developing practical and environmentally friendly synthetic protocols.
Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell biocatalysts could offer unparalleled selectivity under mild conditions. Exploring transaminases, reductases, or other enzyme classes for the key bond-forming or stereodetermining steps represents a significant and innovative research direction.
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Asymmetric Catalytic Hydrogenation | High stereoselectivity, atom economy | Catalyst design and cost, substrate specificity |
| Continuous Flow Synthesis | Enhanced safety, scalability, and control | High initial setup cost, optimization of flow parameters |
| Green Solvent Systems | Reduced environmental impact, improved safety | Solvent selection, ensuring reactant solubility and reactivity |
| Biocatalytic Approaches | High chemo-, regio-, and stereoselectivity; mild conditions | Enzyme discovery and engineering, substrate scope limitations |
Comprehensive Stereochemical Characterization and Elucidation of All Possible Isomers
Ethyl 2-(3-methylpiperidin-4-yl)acetate possesses two stereocenters at the C3 and C4 positions of the piperidine ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers: (cis) and (trans). The relative and absolute stereochemistry can significantly influence the molecule's biological activity and physical properties. A critical area of future research is the unambiguous characterization of these isomers.
This would involve a multi-step process:
Diastereomer Separation: The cis and trans diastereomers must first be separated, typically using chromatographic techniques such as column chromatography or preparative HPLC.
Enantiomer Resolution: Each pair of enantiomers (cis and trans) needs to be resolved. This can be achieved through chiral chromatography or by derivatization with a chiral resolving agent.
Stereochemical Assignment: The absolute and relative configurations of the purified isomers must be determined. Advanced analytical techniques, including 2D NMR spectroscopy (e.g., NOESY to determine cis/trans relationships) and X-ray crystallography of the pure isomers or suitable derivatives, will be indispensable. researchgate.net
The four possible stereoisomers are detailed in the following table.
| Isomer Pair | Specific Isomers | Relationship | Required Characterization |
| trans | (3R, 4R) and (3S, 4S) | Enantiomers | Separation and assignment of absolute configuration |
| cis | (3R, 4S) and (3S, 4R) | Enantiomers | Separation and assignment of absolute configuration |
Advanced Computational Modeling for Precise Structural Predictions and Interaction Analyses
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work. For this compound, advanced computational modeling is an unexplored area that could provide significant insights.
Future computational studies could focus on:
Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can predict the lowest energy conformations of the piperidine ring (e.g., chair, boat, twist-boat) for each of the four stereoisomers. This is crucial as the three-dimensional shape of the molecule dictates its interactions with biological targets.
Prediction of Spectroscopic Data: Computational models can calculate theoretical NMR and IR spectra. Comparing these predicted spectra with experimental data can aid in the structural elucidation and stereochemical assignment of the synthesized isomers.
Molecular Docking Studies: To explore the potential bioactivity of this compound, molecular docking simulations could be performed against various protein targets. acs.org This would involve docking each stereoisomer into the active sites of enzymes or receptors to predict binding affinities and interaction modes, thereby generating hypotheses for future biological screening.
The table below summarizes potential computational approaches and their objectives.
| Computational Method | Objective | Expected Outcome |
| Density Functional Theory (DFT) | Determine the most stable 3D structures and relative energies of all stereoisomers. | A detailed understanding of the conformational preferences for each isomer. |
| Time-Dependent DFT (TD-DFT) | Predict spectroscopic properties (NMR, IR, UV-Vis). | Aid in the experimental characterization and structural verification of isomers. |
| Molecular Docking | Investigate potential binding to biological targets (e.g., enzymes, receptors). | Identification of potential therapeutic targets and hypothesis generation for biological testing. |
Exploration of New Chemical Transformations and Derivatizations for Academic Probes
This compound contains several functional groups—a secondary amine, an ester, and an aliphatic backbone—that are amenable to chemical modification. Systematically exploring these transformations can lead to the creation of a library of novel derivatives for use as chemical probes or as starting points for drug discovery programs.
Key derivatization strategies to explore include:
N-Functionalization: The secondary amine of the piperidine ring is a prime site for modification. Reactions such as N-acylation, N-alkylation, N-arylation, or sulfonylation could be used to introduce a wide variety of substituents, altering the molecule's polarity, size, and hydrogen bonding capabilities.
Ester Modification: The ethyl ester can be readily transformed. Hydrolysis would yield the corresponding carboxylic acid, which could then be coupled with various amines to form a library of amides. Reduction of the ester would provide the primary alcohol, a versatile intermediate for further functionalization.
Ring Modifications: While more complex, exploring reactions that modify the piperidine ring itself, such as ring-opening or expansion, could lead to novel heterocyclic scaffolds.
The table below outlines potential chemical transformations and the resulting compound classes.
| Reaction Site | Chemical Transformation | Resulting Functional Group/Compound Class | Potential Application |
| Piperidine Nitrogen | N-Acylation / N-Alkylation | N-Acylpiperidines / N-Alkylpiperidines | Modulate solubility and biological activity |
| Ester Carbonyl | Hydrolysis | Carboxylic Acid | Intermediate for amide synthesis |
| Ester Carbonyl | Aminolysis | Amides | Bioisosteric replacement for the ester |
| Ester Carbonyl | Reduction | Primary Alcohol | Intermediate for ethers and other derivatives |
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(3-methylpiperidin-4-yl)acetate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution or reductive amination. For this compound:
- Step 1 : React 3-methylpiperidine-4-carboxylic acid with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the ester linkage.
- Step 2 : Optimize yield by controlling temperature (60–80°C) and reaction time (12–24 hours). Monitor progress via TLC (ethyl acetate/hexane, 3:7) .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Q. Key Parameters for Optimization :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Solvent System | DMF or THF |
| Purification | Silica gel chromatography |
Q. How should researchers address solubility challenges during purification of this compound?
Methodological Answer:
- Solvent Selection : Test solubility in ethyl acetate, dichloromethane, or methanol. If insoluble, use DMSO for stock solutions (10 mM) and dilute into aqueous buffers .
- Crystallization : Recrystallize from ethanol/water mixtures (4:1 ratio) at 4°C for 24 hours.
- Troubleshooting : For persistent issues, derivatize the compound (e.g., HCl salt formation) to enhance crystallinity .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
Q. Example Refinement Table :
| Parameter | Value |
|---|---|
| R1 | 0.038 |
| wR2 | 0.115 |
| CCDC Deposition | 1234567 |
| Data/Parameter Ratio | 17.5 |
Q. What strategies are effective for analyzing conflicting spectroscopic data (e.g., NMR vs. MS) for this compound?
Methodological Answer:
- NMR Analysis : Assign peaks using 2D techniques (HSQC, HMBC). For piperidine protons, expect δ = 1.2–3.5 ppm (multiplet patterns).
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion ([M+H]<sup>+</sup>). If discrepancies arise:
- Contradiction Resolution : Re-synthesize the compound and repeat analyses under inert atmosphere to rule out oxidation .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model:
- Frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
- Transition states for ester hydrolysis or piperidine ring modifications.
- Validation : Compare computed IR spectra with experimental data (Δν < 10 cm<sup>-1</sup>) .
Q. Key Computational Outputs :
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Gibbs Free Energy (ΔG) | +45 kJ/mol |
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
